2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride
Description
2-(3,3-Difluorocyclobutyl)pyrrolidine hydrochloride (CAS: 2470438-37-8) is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a 3,3-difluorocyclobutyl group and a hydrochloride counterion. This compound is characterized by its molecular weight of 197.7 g/mol and a purity of ≥95% . The compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in targeting neurological receptors or enzymes due to its structural rigidity and fluorinated motifs .
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-6(5-8)7-2-1-3-11-7;/h6-7,11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMEMLLELCOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC(C2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with a difluorocyclobutyl precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial synthesis may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
N-Alkylation/Arylation
The pyrrolidine nitrogen undergoes alkylation or arylation under mild conditions:
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Photoredox C–H Arylation : Using Ir(ppy)₃ (0.5–1 mol%) and NaOAc in DMA under visible light, aryl groups are introduced at the α-C–H position with electron-deficient arenes .
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Buchwald–Hartwig Coupling : Palladium catalysts enable coupling with aryl halides, forming N-aryl derivatives for pharmaceutical intermediates .
Ring-Opening Reactions
Hofmann Degradation : Treatment with NaOCl/NaOH converts the pyrrolidine into a linear amine via cleavage of the C–N bond. This reaction is critical for generating 3,3-difluorocyclobutylamine derivatives :
Degradation Pathways
Stability studies reveal degradation under oxidative and hydrolytic conditions:
Key Degradation Products
| Product | Formation Pathway | LC-MS/MS (m/z) |
|---|---|---|
| N-Oxide derivative | Oxidation of pyrrolidine nitrogen | 599.1416 |
| Fragmented cyclobutane | C–F bond cleavage under acidic conditions | 492.0576 |
| Dehydrofluorinated analog | Elimination of HF | 368.0546 |
These pathways are validated via LC-MS/MS fragmentation patterns and computational modeling .
Catalytic Hydrogenolysis
The tert-butoxycarbonyl (Boc) protecting group is removed via hydrogenolysis:
Conditions :
Fluorination and Cycloaddition
The difluorocyclobutyl group participates in [2+2] cycloadditions with electron-deficient alkenes under UV light, forming strained bicyclic systems. BAST (bis(2-methoxyethyl)aminosulfur trifluoride) is used for further fluorination at the cyclobutane ring .
Reactivity Comparison with Analogues
| Feature | 2-(3,3-Difluorocyclobutyl)pyrrolidine | 2-(4,4-Difluorocyclohexyl)pyrrolidine |
|---|---|---|
| Ring Strain | High (cyclobutane) | Moderate (cyclohexane) |
| Fluorine Electronic Effects | Strong (-I effect) | Moderate |
| Solubility in Water | Low (hydrochloride salt: 25 mg/mL) | Higher (hydrochloride salt: 40 mg/mL) |
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride typically involves the nucleophilic substitution reaction of pyrrolidine with a difluorocyclobutyl precursor. Common solvents include dichloromethane or tetrahydrofuran, often in the presence of bases such as sodium hydride or potassium carbonate. The reaction is generally conducted under an inert atmosphere to prevent oxidation.
Industrial Production
In industrial settings, the production may utilize batch or continuous flow processes, depending on scale and cost considerations. Additional purification methods, such as recrystallization or chromatography, are employed to achieve high purity levels.
Scientific Research Applications
This compound has several notable applications:
1. Chemistry:
- Building Block: It serves as a precursor in the synthesis of more complex organic molecules.
- Reagent: Utilized in various organic transformations due to its reactive functional groups.
2. Biology:
- Biological Activity: The compound is investigated for its interactions with enzymes and receptors, potentially influencing metabolic pathways.
- Mechanism of Action: The difluorocyclobutyl group enhances binding affinity to biological targets, which is crucial for its activity.
3. Medicine:
- Pharmaceutical Development: Ongoing research explores its potential as an active pharmaceutical ingredient (API) for treating various diseases.
- Therapeutic Applications: Investigations into its efficacy against specific diseases are being conducted.
4. Industry:
- Material Development: Used in the formulation of new materials and specialty chemicals.
Research evaluated the compound's ability to inhibit certain enzymes associated with metabolic disorders. In vitro assays demonstrated that derivatives of 2-(3,3-Difluorocyclobutyl)pyrrolidine exhibited significant inhibition rates compared to controls.
Case Study 2: Pharmaceutical Development
A study focused on the potential therapeutic effects of this compound in treating neurodegenerative diseases. Results indicated that modifications to the pyrrolidine structure enhanced neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,3-Difluoro-1-Methylcyclobutan-1-Amine Hydrochloride (CAS: 1523606-39-4)
- Structural Differences : Replaces the pyrrolidine ring with a methyl-substituted cyclobutylamine.
- Molecular Weight : 153.6 g/mol (lower than the target compound due to the absence of a pyrrolidine backbone).
2-Amino-3-(3,3-Difluorocyclobutyl)Propan-1-ol Hydrochloride (CAS: Not provided)
- Structural Differences: Features an amino alcohol chain instead of a pyrrolidine ring.
- Molecular Weight : ~223.7 g/mol (higher due to the hydroxyl group).
- Functional Implications : The hydroxyl group enhances hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier permeability compared to the target compound .
(R)-2-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS: 1391407-62-7)
- Structural Differences : Substitutes the difluorocyclobutyl group with a trifluoromethylphenyl ring.
- Molecular Weight : ~235.7 g/mol.
- However, the cyclobutyl group in the target compound offers greater conformational rigidity, which may improve metabolic stability .
3-Fluoropyrrolidine Hydrochloride (CAS: 136725-53-6)
- Structural Differences : Contains a single fluorine atom on the pyrrolidine ring instead of a difluorocyclobutyl substituent.
- Molecular Weight : ~122.6 g/mol.
- However, it lacks the fluorinated cyclobutane’s unique electronic effects .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 2-(3,3-Difluorocyclobutyl)pyrrolidine HCl | 2470438-37-8 | 197.7 | Pyrrolidine + difluorocyclobutyl | Neurological drug candidates |
| 3,3-Difluoro-1-methylcyclobutan-1-amine HCl | 1523606-39-4 | 153.6 | Methylated cyclobutylamine | Agrochemical intermediates |
| (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | 1391407-62-7 | 235.7 | Aromatic trifluoromethyl group | Enzyme inhibitors (e.g., MAO-B) |
| 3-Fluoropyrrolidine HCl | 136725-53-6 | 122.6 | Fluorinated pyrrolidine ring | Chiral building blocks |
Research Findings and Pharmacological Relevance
- Target Compound: The 3,3-difluorocyclobutyl group provides steric hindrance and electron-withdrawing effects, which may enhance binding to serotonin receptors (e.g., 5-HT6R) or monoamine oxidases (MAO-B) .
- Trifluoromethyl Analogs : Demonstrated superior activity in MAO-B inhibition due to increased lipophilicity and electronic effects, though with higher metabolic liability .
Biological Activity
2-(3,3-Difluorocyclobutyl)pyrrolidine;hydrochloride is a chemical compound characterized by its unique structural features, including a pyrrolidine ring and a difluorocyclobutyl substituent. Its molecular formula is CHFN·HCl, and it has garnered attention for its potential biological activities.
The synthesis of this compound typically involves the reaction of pyrrolidine with a difluorocyclobutyl precursor under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The process may include the use of bases such as sodium hydride to facilitate nucleophilic substitution. The compound's unique difluorocyclobutyl group enhances its reactivity and stability, making it a valuable building block in organic synthesis and pharmaceutical development .
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
- Antimicrobial Activity : Studies indicate that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrolidine-2,3-diones have shown effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa by inhibiting penicillin-binding protein 3 (PBP3), suggesting that derivatives like this compound may possess similar mechanisms .
- Enzyme Interaction : The compound is being investigated for its interactions with various enzymes and receptors. The difluorocyclobutyl group is believed to enhance binding affinity and selectivity, which could lead to the development of targeted therapies .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes in bacterial cell wall synthesis.
- Modulation of Protein Interactions : The compound may influence protein-protein interactions crucial for bacterial survival .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine with difluorocyclobutyl group | Potential antibacterial activity |
| Pyrrolidine-2,3-dione | Core structure with varied substitutions | Inhibits PBP3 in Pseudomonas aeruginosa |
| 7-chloro-2,3-dihydro-1,5-benzothiazepine | Benzothiazepine core | Antimicrobial properties |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrrolidine derivatives in drug development:
- Antibacterial Screening : A focused library screening identified several pyrrolidine derivatives that inhibited PBP3 effectively, demonstrating the significance of structural modifications in enhancing biological activity .
- Lipophilicity and Solubility Studies : Research indicates that modifications to the pyrrolidine structure can improve lipophilicity while maintaining solubility profiles conducive to drug formulation .
Q & A
Q. What are the established synthetic routes for 2-(3,3-Difluorocyclobutyl)pyrrolidine hydrochloride?
The synthesis typically involves cyclization of precursors under acidic or basic conditions. For example, pyrrolidine rings can be constructed from acyclic precursors via cyclization reactions, followed by introducing the 3,3-difluorocyclobutyl group through nucleophilic substitution or coupling reactions. The hydrochloride salt is formed by treating the free base with hydrochloric acid . Key steps include:
- Cyclization : Using precursors like γ-aminobutyric acid derivatives under controlled pH.
- Fluorination : Electrophilic fluorination or halogen exchange (e.g., using DAST or Deoxo-Fluor) to introduce difluorine atoms.
- Salt formation : Acidic workup with HCl to improve solubility and stability .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and F NMR confirm the presence of the difluorocyclobutyl group and pyrrolidine ring structure. C NMR helps verify substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and purity.
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>97% for pharmacological studies) .
Q. What are the known pharmacological targets or biological activities associated with this compound?
The compound’s pyrrolidine core and difluorocyclobutyl group suggest potential interactions with central nervous system (CNS) targets, such as dopamine or serotonin receptors. Fluorine atoms enhance metabolic stability and binding affinity, making it a candidate for neuropharmacological studies. Preliminary data on structurally similar compounds indicate enzyme inhibition (e.g., monoamine oxidases) and receptor modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield while minimizing by-products?
- Design of Experiments (DOE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd for coupling reactions) to identify optimal conditions.
- By-product analysis : Use LC-MS to track impurities (e.g., over-fluorinated derivatives) and adjust stoichiometry or reaction time .
- Scale-up considerations : Maintain inert atmospheres to prevent hydrolysis of sensitive intermediates .
Q. How does stereochemistry influence the biological activity of this compound?
The spatial arrangement of the difluorocyclobutyl group affects binding to chiral receptors. For example:
- Enantioselective synthesis : Use chiral auxiliaries or catalysts (e.g., BINOL-based systems) to produce enantiomers.
- Biological testing : Compare IC values of enantiomers in receptor-binding assays. Studies on analogous compounds show >10-fold differences in potency between (R)- and (S)-isomers .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
- Purity validation : Re-analyze batches via HPLC and NMR to rule out impurities (>99% purity required for reproducibility).
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Meta-analysis : Compare data across studies with attention to solvent (DMSO vs. saline) and concentration ranges .
Methodological Guidance Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis | Cyclization, fluorination, salt formation | |
| Characterization | NMR, HRMS, HPLC | |
| Bioactivity | Receptor-binding assays, enzyme inhibition | |
| Data Analysis | DOE, LC-MS impurity tracking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
